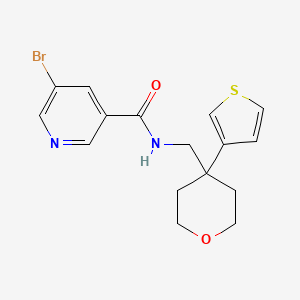

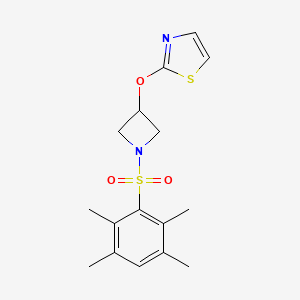

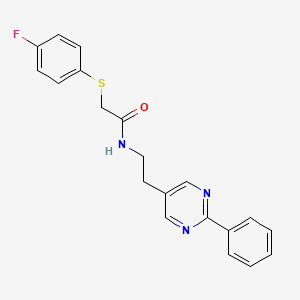

![molecular formula C18H14F3N3O4 B2533452 Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-46-2](/img/structure/B2533452.png)

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been significant from a biological viewpoint and are found to be highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been a subject of interest in recent years. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds was developed . Another method involves the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a nitrogen ring junction heterocyclic compound . The characteristic of these motifs makes them versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in pyrazolo[1,5-a]pyrimidines were calculated to be 10.3, 12.8, and 19.0 D .Aplicaciones Científicas De Investigación

Novel Fluorescent Molecule and Herbicide Potential

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyrazine-3-carboxylate and its derivatives have been explored for various scientific applications. For instance, a derivative identified through the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine was found to be a novel fluorescent molecule with potential for various applications due to its enhanced fluorescence intensity compared to its methyl analogue. Moreover, derivatives have also been identified as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, suggesting their use as herbicides with better activity than their methyl analogues (Wu et al., 2006).

Anti-tumor Agents

Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, related to the chemical of interest, has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with significant effects as anti-tumor agents. These derivatives showed remarkable efficacy against mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), illustrating the compound's potential in medicinal chemistry for cancer treatment (Nassar et al., 2015).

Antiviral Activities Against Influenza

Another study detailed the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, which were tested in vitro for their activity against the influenza A virus (subtype H5N1). Eight compounds were found to possess significant antiviral activities against bird flu influenza (H5N1), with viral reduction in the range of 85–65%, presenting a promising avenue for the development of new antiviral drugs (Hebishy et al., 2020).

Antibacterial and Antifungal Properties

Additionally, derivatives of Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyrazine-3-carboxylate have shown antibacterial and antifungal properties. A study involving the synthesis of new pyrazoline and pyrazole derivatives from α,β-unsaturated ketones demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, indicating their potential as antibacterial and antifungal agents (Hassan, 2013).

Mecanismo De Acción

In terms of biological activity, some pyrazolo[1,5-a]pyrimidine derivatives have shown potential anticancer activity . They have been observed to have antiproliferative activity against a panel of cancer cell lines . The mechanism of action of these derivatives involves the downregulation of EGFR, p-EGFR, STAT3, and p-STAT3, and the triggering of cell death by apoptosis .

Propiedades

IUPAC Name |

ethyl 5-[[4-(trifluoromethoxy)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4/c1-2-27-17(26)14-10-22-24-8-7-12(9-15(14)24)23-16(25)11-3-5-13(6-4-11)28-18(19,20)21/h3-10H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBGEAYCQLXMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

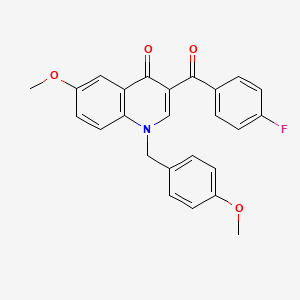

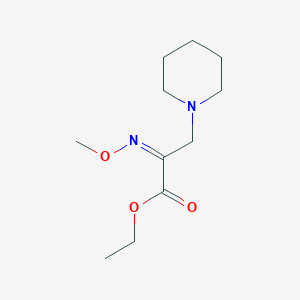

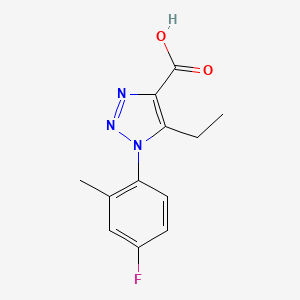

![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)

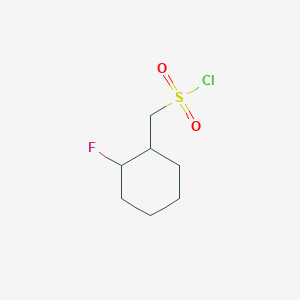

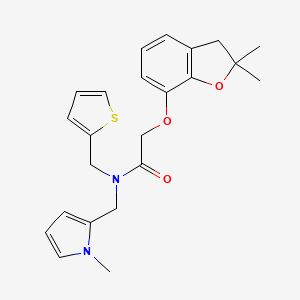

![(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2533383.png)

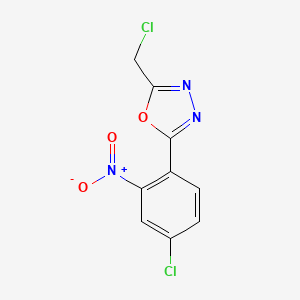

![1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533384.png)

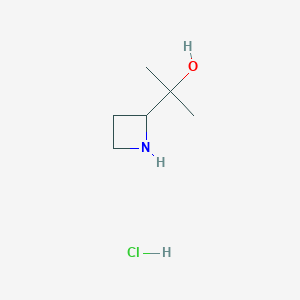

![(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one](/img/structure/B2533392.png)